Product packaging for Methyl 6-methylquinoline-4-carboxylate(Cat. No.:)

Methyl 6-methylquinoline-4-carboxylate

Cat. No.: B11900813
M. Wt: 201.22 g/mol
InChI Key: LDZREOFREHJKBL-UHFFFAOYSA-N
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Description

Methyl 6-methylquinoline-4-carboxylate (CAS 1597897-64-7) is a solid organic compound with the molecular formula C 12 H 11 NO 2 and a molecular weight of 201.22 g/mol . It serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of more complex quinoline derivatives . Quinoline-4-carboxylate derivatives are of significant interest in scientific research for their potential biological activities. They are frequently investigated as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition can halt cell proliferation, making it a valuable target for research in areas such as cancer and immunology . The structure of this compound, featuring a methyl ester at the 4-position and a methyl group at the 6-position of the quinoline ring, provides a core scaffold that can be further functionalized to explore structure-activity relationships and optimize interactions with biological targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B11900813 Methyl 6-methylquinoline-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 6-methylquinoline-4-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-3-4-11-10(7-8)9(5-6-13-11)12(14)15-2/h3-7H,1-2H3

InChI Key

LDZREOFREHJKBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)C(=O)OC

Origin of Product

United States

Physicochemical Properties

Physical Properties

The physical properties of Methyl 6-methylquinoline-4-carboxylate can be inferred from related compounds like Methyl 2-methylquinoline-6-carboxylate and Methyl quinoline-6-carboxylate. athabascau.caresearchgate.net It is expected to be a solid at room temperature with a melting point likely above 100°C. researchgate.net

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC12H11NO2-
Molecular Weight201.22 g/mol-
AppearanceSolidComparison with related quinoline (B57606) esters
Melting Point>100 °CBased on data for Methyl 2-methylquinoline-6-carboxylate (103-105°C) researchgate.net
Boiling Point>300 °CBased on data for Methyl 2-methylquinoline-6-carboxylate (320.3°C) researchgate.net

Chemical Properties

The chemical reactivity of this compound is dictated by the quinoline ring and the methyl ester group. The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution, with the positions of substitution directed by the existing substituents. The methyl ester is susceptible to hydrolysis back to the carboxylic acid under both acidic and basic conditions.

Comprehensive Structural Elucidation and Purity Assessment Techniques for Methyl 6 Methylquinoline 4 Carboxylate

Advanced Spectroscopic Techniques for Structural Confirmation of Methyl 6-methylquinoline-4-carboxylate

The structural confirmation of this compound is achieved through the application of several advanced spectroscopic methods. These techniques probe the molecular structure at different levels, providing a comprehensive and detailed understanding of its atomic arrangement, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily focusing on ¹H (proton) and ¹³C (carbon-13) nuclei.

While one-dimensional (1D) NMR provides initial insights, two-dimensional (2D) NMR experiments are indispensable for establishing the complete covalent framework of this compound.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings between adjacent protons, allowing for the tracing of proton networks within the molecule. For instance, it would reveal the connectivity of the aromatic protons on the quinoline (B57606) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a definitive link between the ¹H and ¹³C spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are in close proximity in space, which is critical for confirming stereochemistry and through-space interactions.

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural confirmation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H28.8 - 9.0148 - 152
H37.4 - 7.6118 - 122
H58.0 - 8.2128 - 132
H77.5 - 7.7132 - 136
H87.8 - 8.0125 - 129
6-CH₃2.4 - 2.620 - 25
4-COOCH₃3.9 - 4.151 - 54 (OCH₃), 165 - 168 (C=O)

Note: These are predicted chemical shift ranges based on known data for similar quinoline derivatives. Actual values may vary depending on the solvent and experimental conditions.

In addition to solution-state NMR, solid-state NMR (ssNMR) can be employed to analyze the compound in its crystalline form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. ssNMR is a powerful tool for detecting and characterizing these different polymorphic forms by probing the local environment of atoms within the solid lattice, ensuring consistency in the material's properties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound. This exact mass measurement is used to determine the elemental composition of the molecule with high confidence. Furthermore, by subjecting the molecule to fragmentation, the resulting mass spectrum reveals a unique pattern of fragment ions. Analysis of these fragments provides valuable information that corroborates the structure determined by NMR spectroscopy and serves as a molecular fingerprint.

Table 2: Predicted HRMS Data for this compound

Ion FormulaCalculated m/z
[C₁₂H₁₁NO₂ + H]⁺202.0863

Note: The m/z value represents the mass-to-charge ratio of the protonated molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its various bond vibrations and functional groups.

Key characteristic vibrational bands for this compound include:

A strong absorption band in the IR spectrum around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group.

Aromatic C=C and C=N stretching vibrations within the quinoline ring system, typically appearing in the 1400-1650 cm⁻¹ region.

C-H stretching vibrations for both the aromatic and methyl groups, observed at higher wavenumbers.

C-O stretching vibrations of the ester group.

Table 3: Key Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O Stretch (Ester)~1730
C=C/C=N Stretch (Aromatic)~1600, ~1500
C-H Stretch (Aromatic)~3050
C-H Stretch (Aliphatic)~2950

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The conjugated quinoline ring system in this compound acts as a chromophore, leading to characteristic absorption bands in the UV region. The wavelength of maximum absorbance (λmax) and the intensity of these bands can be used for quantitative analysis and to characterize the electronic properties of the molecule.

Table 4: Predicted UV-Visible Absorption Maxima for this compound

SolventPredicted λmax (nm)
Ethanol~230, ~315

Note: The position and intensity of absorption bands can be influenced by the solvent.

X-ray Diffraction Analysis for Crystalline Structure Determination of this compound

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For a novel or newly synthesized batch of this compound, both single-crystal and powder X-ray diffraction methods would be indispensable for its complete characterization.

Single Crystal X-ray Diffraction for Absolute Molecular Geometry and Stereochemistry

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected by a detector. Analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.

The expected data from such an analysis would be presented in a crystallographic information file (CIF), containing details such as:

Crystallographic Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements present in the crystal structure.
Unit Cell DimensionsThese are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Z ValueThe number of molecules per unit cell.
Bond Lengths and AnglesPrecise measurements of the distances between bonded atoms and the angles they form, confirming the connectivity and geometry of the this compound molecule.
Torsion AnglesThese define the conformation of the molecule, particularly the orientation of the methyl and methyl carboxylate substituents relative to the quinoline ring.

This technique would provide irrefutable proof of the compound's molecular structure, including the substitution pattern on the quinoline core, and reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing.

Chromatographic Methods for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for determining the purity of a compound and for isolating it from reaction mixtures or impurities. The choice of method depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would likely be developed.

In a typical setup, the sample would be dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. The components of the sample separate based on their relative affinities for the stationary and mobile phases.

A standard HPLC analysis would provide:

Purity Profile: A chromatogram showing the peak of this compound and any impurity peaks. The area of each peak is proportional to the concentration of the corresponding component.

Quantitative Analysis: By using a calibrated standard, the exact amount of the compound in a sample can be determined.

A hypothetical HPLC method and results might look as follows:

Parameter Condition
Column e.g., C18, 4.6 x 250 mm, 5 µm
Mobile Phase e.g., Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate e.g., 1.0 mL/min
Detection e.g., UV at 254 nm
Retention Time Specific to the compound under these conditions
Purity (Area %) >99% (for a highly pure sample)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities Identification (if applicable)

If volatile impurities are suspected in the synthesis of this compound, GC-MS is the method of choice. The sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the boiling points and interactions of the components with the column's stationary phase.

The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a mass spectrum for each component, which is a unique fragmentation pattern that can be used for identification by comparison with spectral libraries.

Supercritical Fluid Chromatography (SFC) for Highly Efficient Separations

Supercritical Fluid Chromatography is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster and more efficient separations than HPLC for certain compounds. It is particularly well-suited for the analysis and purification of chiral compounds and for separating isomers.

For this compound, SFC could be advantageous for separating it from closely related structural isomers that might be difficult to resolve by HPLC. The use of a chiral stationary phase in SFC would be the definitive method to determine the enantiomeric purity if the compound were chiral.

Thermal Analysis Techniques for Physico-Chemical Behavior and Purity Evaluation

Thermogravimetric Analysis (TGA) is a powerful technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This analysis provides valuable information about the thermal stability and decomposition characteristics of this compound. By heating the sample at a constant rate, a TGA curve is generated, plotting mass loss against temperature.

Illustrative TGA Data for a Quinoline Derivative:

Temperature Range (°C)Mass Loss (%)Interpretation
30 - 150< 0.5%Loss of adsorbed moisture/residual solvent
150 - 300~ 1-2%Minor volatilization or early-stage decomposition
> 300> 95%Major decomposition of the compound

This data is illustrative and based on typical findings for quinoline derivatives; it does not represent experimentally verified data for this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is instrumental in determining various thermal properties, including melting point, glass transitions, and crystallization events. mdpi.com

A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs provides a precise value for the melting point, which is a critical physical constant for compound identification and purity assessment. A broad melting peak might suggest the presence of impurities. Furthermore, DSC can reveal other phase transitions, such as polymorphic transformations, which are important for understanding the solid-state properties of the compound. researchgate.net The high melting points of many quinoline derivatives are indicative of their stable crystal lattice structures. mdpi.com

Illustrative DSC Data for a Quinoline Derivative:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting103105120

This data is illustrative and based on typical findings for quinoline derivatives; it does not represent experimentally verified data for this compound.

Elemental Analysis for Compositional Verification of this compound

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. This experimental data is then compared with the theoretical elemental composition calculated from the compound's molecular formula (C₁₂H₁₁NO₂ for this compound).

A close agreement between the experimentally determined and theoretically calculated percentages provides strong evidence for the compound's identity and purity. mdpi.comsci-hub.se Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Theoretical vs. Illustrative Experimental Elemental Analysis Data for this compound (C₁₂H₁₁NO₂):

ElementTheoretical %Experimental % (Illustrative)
Carbon (C)71.6371.59
Hydrogen (H)5.515.54
Nitrogen (N)6.966.92

The experimental data is illustrative and based on typical acceptable deviations for elemental analysis of pure organic compounds.

Computational Chemistry and Theoretical Investigations of Methyl 6 Methylquinoline 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity of Methyl 6-methylquinoline-4-carboxylate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics, from the distribution of electrons to the energies of different molecular states.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is particularly well-suited for studying the electronic properties of quinoline (B57606) derivatives. For this compound, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVDZ, can be used to optimize the molecular geometry and analyze the resulting electronic structure. nih.govmdpi.comnih.gov

The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key outcome of DFT studies. The spatial distribution and energies of these orbitals are crucial for understanding the molecule's electronic behavior. For instance, in related quinoline systems, the HOMO is often located on the electron-rich parts of the quinoline ring system, while the LUMO is distributed over the electron-accepting regions. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

PropertyIllustrative ValueSignificance
Total Energy-X.XXXX HartreesThermodynamic stability of the molecule.
HOMO Energy-Y.YY eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-Z.ZZ eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO GapΔE eVIndicator of chemical reactivity and kinetic stability. researchgate.net
Dipole MomentD DebyeProvides insight into the overall polarity of the molecule.

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide very accurate predictions of energetic and spectroscopic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can be employed for more precise calculations.

For this compound, ab initio calculations could be used to accurately predict properties such as vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net This allows for a detailed assignment of the experimental spectra, providing a deeper understanding of the molecule's vibrational modes. Furthermore, high-accuracy energy calculations can be used to determine the relative stabilities of different isomers or conformers.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The energies and symmetries of these orbitals are key to predicting the feasibility and outcome of a chemical reaction. researchgate.net

For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, likely the electron-rich positions on the quinoline ring. Conversely, the LUMO would highlight the areas prone to nucleophilic attack, such as the carbonyl carbon of the ester group. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution around a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

For this compound, an ESP analysis would likely show negative potential (red regions) around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, indicating their Lewis basicity and ability to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly any that could participate in hydrogen bonding. This analysis helps in understanding how the molecule will interact with other molecules, including solvents and biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. rjeid.com

Conformational Space Exploration and Flexibility Studies

MD simulations are particularly useful for exploring the conformational space of flexible molecules. For this compound, the orientation of the methyl ester group relative to the quinoline ring can be investigated. By simulating the molecule's movement over time, it is possible to identify the most stable conformations and the energy barriers between them.

This type of study would reveal the flexibility of the molecule and the preferred spatial arrangement of its functional groups. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and biological activities. The results of an MD simulation can be analyzed to determine the root-mean-square deviation (RMSD) of atomic positions over time, providing a measure of the molecule's structural dynamics. rjeid.com

Solvent Effects on this compound Behavior

The influence of the solvent environment on a molecule's conformation, reactivity, and electronic properties is a critical aspect of computational analysis. While direct studies on this compound are scarce, research on analogous quinoline systems demonstrates the significant impact of solvents.

Theoretical studies, often employing Density Functional Theory (DFT), can model how solvent polarity affects reaction pathways. For instance, in the synthesis of related quinoline carboxylates involving nucleophilic substitution (SN2) reactions, computational models have shown that the reaction rate is accelerated with increasing solvent polarity. nih.gov This is attributed to the stabilization of polar transition states by polar solvent molecules. For this compound, it is theoretically expected that its behavior in reactions and its ground-state conformational stability would be similarly influenced by the solvent medium.

Computational models can predict these effects by using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a defined dielectric constant, while explicit models involve simulating individual solvent molecules surrounding the solute. The choice of model depends on the specific property being investigated, with explicit models providing more detailed insight into specific solute-solvent interactions like hydrogen bonding.

Table 1: Illustrative Solvent Properties and Potential Effects on Reaction Rates This table is illustrative and demonstrates the type of data considered in computational solvent effect studies.

SolventDielectric Constant (ε)PolarityExpected Effect on Polar Reactions
n-Hexane1.88Non-polarMinimal rate acceleration
Dichloromethane9.08Polar aproticModerate rate acceleration
Acetone21Polar aproticSignificant rate acceleration
Dimethylformamide (DMF)37Polar aproticStrong rate acceleration nih.gov
Water80.1Polar proticVery strong rate acceleration

Ligand-Protein Interaction Dynamics (for biological target studies)

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for studying how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. These methods are crucial for rational drug design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For example, docking studies on quinoline derivatives have identified key interactions, such as hydrophobic interactions and hydrogen bonds, that are critical for binding affinity. nih.gov In a study on antibacterial quinoline derivatives, molecular docking revealed ideal binding energies and conformations within the active sites of B. subtilis proteins. nih.gov Similarly, docking simulations of quinoline carboxylate analogs against the Hepatitis B Virus showed their potential as inhibitors. nih.gov For this compound, docking could predict its binding mode, affinity (scoring function), and key interacting amino acid residues in a given protein target.

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can provide a dynamic view of the ligand-protein complex over time (e.g., 100 nanoseconds). nih.gov These simulations model the movements and vibrations of all atoms in the system, offering insights into the stability of the binding pose, conformational changes in the protein or ligand upon binding, and the role of water molecules in the binding site. nih.gov Such simulations would be invaluable for assessing the stability of a potential complex between this compound and a therapeutic target.

Reaction Mechanism Elucidation Using Computational Methods

Computational chemistry, particularly quantum mechanics methods like DFT, is instrumental in mapping out the intricate details of chemical reactions. This includes identifying intermediate structures, transition states, and the energy changes along a reaction pathway.

Transition State Identification and Reaction Pathway Mapping for Synthesis

The synthesis of quinolines can often proceed through multi-step reactions like the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. sci-hub.se Computational methods can be used to map the entire reaction pathway for the synthesis of this compound.

This process involves:

Reactant and Product Geometry Optimization: Calculating the lowest energy structure for the starting materials and final products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate between a reactant and a product. This structure, the transition state, is a saddle point on the potential energy surface. For complex reactions, multiple intermediates and transition states are identified.

Intrinsic Reaction Coordinate (IRC) Calculation: Once a TS is found, an IRC calculation is performed to confirm that this TS correctly connects the intended reactant and product.

For the synthesis of a substituted quinoline, this would involve modeling key steps such as imine formation, Michael addition, and the final cyclization and aromatization, identifying the specific transition state for each elementary step. chemicalbook.com

Energy Profile Determination for Key Reaction Steps

Once the stationary points (reactants, intermediates, transition states, and products) on the reaction pathway are identified, their relative energies can be calculated to construct a potential energy surface (PES) diagram. This diagram provides the activation energy (the energy difference between the reactants and the transition state) for each step.

The activation energy is crucial for understanding reaction kinetics; a lower activation energy corresponds to a faster reaction rate. DFT calculations have been successfully used to interpret the regioselectivity of reactions in quinoline synthesis by comparing the activation energies of different possible pathways. nih.gov For this compound, an energy profile would reveal the rate-determining step of its synthesis and provide a theoretical basis for optimizing reaction conditions, such as temperature or catalyst choice.

Table 2: Illustrative Energy Profile Data for a Hypothetical Two-Step Reaction This table represents typical data generated from DFT calculations for a reaction mechanism study. Energies are relative to the reactants.

SpeciesDescriptionRelative Energy (kJ/mol)
ReactantsStarting Materials0.0
TS1Transition State for Step 1+85.0
IntermediateStable Intermediate Product-15.0
TS2Transition State for Step 2+60.0
ProductFinal Product-50.0

In Silico Prediction of Biological Activity and Target Interactions

In silico methods use computational models to predict the biological properties of molecules, thereby accelerating the drug discovery process by prioritizing which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

The process involves:

Data Collection: A set of quinoline derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is gathered.

Descriptor Calculation: A large number of molecular descriptors (numerical values that encode different aspects of a molecule's structure) are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Using machine learning or statistical methods (like multiple linear regression or gradient boosting), a mathematical equation is developed that relates a subset of the most relevant descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

While no specific QSAR model for this compound has been identified, numerous models for quinoline derivatives have been successfully developed to predict activities such as anticancer, antibacterial, and enzyme inhibition. nih.govresearchgate.netnih.gov A reliable QSAR model could be used to predict the potential biological activity of this compound based on its calculated molecular descriptors.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Quinolines This table is illustrative of descriptors commonly employed in QSAR modeling.

Descriptor ClassExample DescriptorDescriptionRelevance
Constitutional (1D) Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Relates to size and diffusion properties.
Topological (2D) Balaban J indexA graph-based index that describes molecular branching.Captures information about molecular shape and complexity. nih.gov
Geometric (3D) Solvent Accessible Surface Area (SASA)The surface area of a molecule accessible to a solvent.Relates to how the molecule interacts with its environment.
Electronic Dipole MomentA measure of the net molecular polarity.Important for electrostatic interactions with a target.
Quantum-Chemical HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relates to chemical reactivity and charge transfer.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a small molecule ligand with the binding site of a biological macromolecule, typically a protein or nucleic acid.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on closely related quinoline derivatives highlights the potential biological targets for this class of compounds. For instance, various quinoline derivatives have been investigated for their binding interactions with enzymes like DNA gyrase and phosphoinositide-dependent protein kinase-1 (PDK1). nih.govsemanticscholar.org

In a typical molecular docking study involving a quinoline derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is prepared by optimizing its geometry using computational chemistry software. The docking simulation then places the ligand into the binding site of the protein and calculates the binding energy for different poses. Lower binding energy values typically indicate a more stable protein-ligand complex.

For example, studies on quinoline-4-carboxamide derivatives have shown potent inhibitory activity against PDK1, with calculated binding energies as low as -10.2 kcal/mol. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline core and specific amino acid residues in the protein's active site. nih.gov Similarly, docking studies on other quinoline compounds with Hepatitis B Virus (HBV) capsids have identified them as potential inhibitors of viral replication. nih.govresearchgate.netacademindex.com These findings suggest that this compound could be a candidate for docking studies against these and other relevant biological macromolecules to explore its therapeutic potential.

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

Derivative ClassBiological TargetKey Findings
Quinoline-4-carboxamidesPDK1Binding energy of -10.2 kcal/mol, indicating strong potential inhibition. nih.gov
Various QuinolinesDNA GyraseBinding energies ranging from –6.0 to –7.33 kcal/mol, suggesting potential antibacterial activity. semanticscholar.org
Thioquinoline-3-carboxylatesHepatitis B Virus (HBV)Identified as potent inhibitors of HBV replication through docking simulations. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. These models are then used as 3D queries to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening.

A pharmacophore model for quinoline-4-carboxylate (B1235159) derivatives would typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. The development of such a model can be ligand-based, using a set of known active molecules, or structure-based, derived from the interactions observed in a protein-ligand crystal structure.

For example, a pharmacophore model was successfully developed for a series of quinoline derivatives to identify selective inhibitors of Phosphodiesterase 4B (PDE4B). This five-point model was then used to screen a database, leading to the identification of potent and selective new inhibitors. Similarly, structure-activity relationship studies on quinoline-4-carboxylic acid derivatives with antiplasmodial activity have been used to understand the key features required for biological function, which can form the basis of a pharmacophore model. nih.gov

By establishing a pharmacophore based on the this compound scaffold, it would be possible to virtually screen vast libraries of compounds to identify novel molecules with potentially similar or improved biological activities. The hits from this virtual screening could then be subjected to molecular docking studies for further refinement before being prioritized for chemical synthesis and biological testing.

Crystal Structure Prediction (CSP) and Polymorphism Studies of this compound

Crystal Structure Prediction (CSP) is a computational method that aims to predict the crystal structure of a compound from its molecular diagram alone. This is particularly useful for identifying potential polymorphs—different crystalline forms of the same compound—which can have distinct physical properties such as solubility and stability.

Studies on derivatives like Phenyl quinoline-2-carboxylate have detailed their crystallographic parameters, including space group and unit cell dimensions. researchgate.netbohrium.comdoaj.orgdntb.gov.ua For instance, Phenyl quinoline-2-carboxylate crystallizes in the monoclinic space group P21/c. researchgate.netbohrium.comdoaj.orgdntb.gov.ua The analysis of these structures often reveals details about molecular conformation, such as the twist angle between the quinoline ring system and its substituents. researchgate.netbohrium.comdoaj.orgdntb.gov.ua

Table 2: Crystallographic Data for Selected Quinoline Carboxylate Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Phenyl quinoline-2-carboxylate (I)C₁₆H₁₁NO₂MonoclinicP21/c14.79105.7644628.401299.043
2-Methoxyphenyl quinoline-2-carboxylate (II)C₁₇H₁₃NO₅MonoclinicP21/n9.609510.804013.2427102.012
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateC₁₂H₁₁NO₃SMonoclinicP21/c4.016117.85015.89196.13

Data sourced from references nih.govresearchgate.netbohrium.comdoaj.orgdntb.gov.ua.

Spectroscopic Data Prediction and Validation Using Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules, including NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Vis (Ultraviolet-Visible) spectra. rsc.org These theoretical predictions are invaluable for validating experimentally obtained data and for aiding in the structural elucidation of new compounds.

For a molecule like this compound, DFT calculations can be performed to optimize its geometry and then compute its vibrational frequencies (for IR spectra) and chemical shifts (for NMR spectra). The calculated spectra can then be compared with experimental results. For example, the computed 1H and 13C NMR chemical shifts for various quinoline derivatives have shown good agreement with experimental data, helping to confirm their synthesized structures. nih.govrsc.org

Furthermore, DFT is used to investigate the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbohrium.comdoaj.orgdntb.gov.uarsc.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides insights into the molecule's chemical reactivity and can be correlated with the electronic transitions observed in its UV-Vis spectrum. researchgate.netbohrium.comdoaj.orgdntb.gov.ua While experimental spectra for this compound are not detailed in the reviewed literature, spectral data for the parent compound, 6-methylquinoline (B44275), are available and could serve as a basis for validating computational predictions for its carboxylated derivative. chemicalbook.comnih.gov

Biological Activity Profiling and Mechanistic Studies of Methyl 6 Methylquinoline 4 Carboxylate Excluding Human Clinical Data

Antimicrobial Activity Investigations of Methyl 6-methylquinoline-4-carboxylate

There is no available information regarding the antimicrobial activity of this compound.

Antibacterial Efficacy Against Specific Gram-Positive Bacterial Strains (In Vitro)

No studies were found that investigated the in vitro antibacterial efficacy of this compound against any Gram-positive bacterial strains.

Antibacterial Efficacy Against Specific Gram-Negative Bacterial Strains (In Vitro)

No studies were found that investigated the in vitro antibacterial efficacy of this compound against any Gram-negative bacterial strains.

Antifungal Efficacy Against Key Fungal Pathogens (In Vitro)

No studies were found that investigated the in vitro antifungal efficacy of this compound against any key fungal pathogens.

Biofilm Inhibition and Disruption Studies

There are no published studies on the ability of this compound to inhibit or disrupt microbial biofilms.

Mechanistic Investigations of Antimicrobial Action (e.g., cell wall synthesis inhibition, DNA gyrase)

Due to the absence of any demonstrated antimicrobial activity, there have been no mechanistic investigations into how this compound might exert such effects.

Anticancer Potential Evaluation of this compound

There are no published research findings on the anticancer potential of this compound.

Cytotoxicity and Antiproliferative Assays Against Diverse Cancer Cell Lines (In Vitro)

While no specific data on the cytotoxicity of this compound is available, the broader class of quinoline (B57606) derivatives has been the subject of numerous investigations for anticancer properties. Various analogues have demonstrated cytotoxic and antiproliferative effects across a range of cancer cell lines.

For instance, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. One of the most potent compounds, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, displayed significant cytotoxic activity at sub-micromolar concentrations against several tumor cell lines. nih.gov

Similarly, a series of novel 1,2,4-triazine-quinoline hybrids were synthesized and evaluated for their anti-inflammatory and potential anticancer activities. nih.gov Furthermore, certain 5-methyl-5H-indolo[2,3-b]quinoline analogs have shown considerable DNA intercalation capacities and anticancer effects. nih.gov One such derivative, 11-(1,4-Bisaminopropylpiperazinyl)-5-methyl-5H-indolo[2,3-b]quinoline, exhibited cytotoxic activity against HepG2, HCT-116, MCF-7, and A549 cancer cell lines with IC₅₀ values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. nih.gov

It is important to reiterate that these findings are for related quinoline structures and not for this compound.

Apoptosis Induction and Programmed Cell Death Pathways

There is no specific information available regarding the ability of this compound to induce apoptosis. However, apoptosis induction is a common mechanism of action for many cytotoxic quinoline derivatives.

For example, the 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative, mentioned previously for its cytotoxicity, was found to induce apoptosis in HL-60 and H460 cells. This was confirmed by morphological changes observed through Hoechst staining and the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov

Another study on novel quinoline-based analogues of combretastatin (B1194345) A-4 demonstrated their ability to induce apoptosis. One of the compounds, at concentrations of 50 and 250 nM, induced apoptotic cell death in MCF-7 cells, as detected by Annexin V/PI staining and flow cytometry. nih.gov The pro-apoptotic activity of these compounds highlights a potential mechanism for their anticancer effects.

Cell Cycle Arrest Mechanisms in Cancer Cells

Specific studies on the effect of this compound on cell cycle progression in cancer cells have not been reported. However, the induction of cell cycle arrest is a well-documented anticancer mechanism for various quinoline compounds.

The potent cytotoxic derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, was shown to cause cell cycle arrest in the G2/M phase in both HL-60 and H460 cancer cell lines. nih.gov This arrest prevents cancer cells from dividing and proliferating. The ability of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors to induce cell cycle arrest is a cornerstone of some cancer therapies. nih.gov While not directly studied for the compound , this mechanism is prevalent among anticancer agents.

Inhibition of Cancer-Related Enzymes and Signaling Pathways (e.g., kinases, topoisomerases)

There is no available data on the specific enzymatic or signaling pathway inhibition by this compound. However, the quinoline scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets, including enzymes involved in cancer progression.

Quinoline-based compounds have been shown to inhibit diverse enzymes that act on DNA, such as DNA methyltransferases (DNMTs). nih.gov For instance, certain quinoline analogs demonstrated low micromolar inhibitory potency against human DNMT1. nih.gov Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, a common epigenetic alteration in cancer.

Furthermore, other quinoline derivatives have been investigated as inhibitors of other cancer-related enzymes. For example, some quinoline-4-carboxylic acid derivatives have been studied as potential inhibitors of human topoisomerase IIα (hTopoIIα), an enzyme crucial for DNA replication and chromosome segregation. sigmaaldrich.com

Anti-angiogenic Activity Evaluation

There are no specific studies evaluating the anti-angiogenic activity of this compound. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

In Vivo Efficacy Studies in Murine Tumor Models (Animal Studies)

No in vivo efficacy studies of this compound in murine tumor models have been found in the scientific literature. Such studies are essential to translate in vitro findings into potential therapeutic applications.

For context, a study on a quinoline-4-carboxamide derivative demonstrated in vivo efficacy in a P. berghei malaria mouse model, showcasing the potential of the quinoline scaffold for in vivo activity, albeit in a different disease context. nih.govnih.govresearchgate.net Another study investigated non-nucleoside O6-methylguanine-DNA methyltransferase (MGMT) inhibitors in combination with alkylating chemotherapy in mice with spontaneous tumors, demonstrating enhanced tumor growth inhibition. nih.gov These studies underscore the potential for in vivo activity of quinoline-based compounds, but specific data for this compound in cancer models is absent.

Anti-inflammatory and Immunomodulatory Effects of this compound

There is no direct research on the anti-inflammatory or immunomodulatory effects of this compound. However, the quinoline core is present in compounds that exhibit such activities.

For example, 6-methylcoumarin, a structurally related compound, has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It reduced the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and decreased the expression of pro-inflammatory cytokines. nih.gov The mechanism was linked to the regulation of MAPK and NF-κB signaling pathways. nih.gov

Additionally, a review on methyl canthin-6-one-2-carboxylate highlights its potential as a modulator of the NLRP3 inflammasome, a key component of the inflammatory response, in the context of rheumatoid arthritis. nih.gov These examples suggest that compounds with a methylated heterocyclic core can have immunomodulatory and anti-inflammatory properties, but this remains to be investigated for this compound.

Inhibition of Inflammatory Mediators (e.g., COX, LOX, iNOS)

There is currently no specific data available from preclinical studies detailing the direct inhibitory effects of this compound on key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), or inducible nitric oxide synthase (iNOS). Research in this area would be necessary to ascertain whether this compound possesses any intrinsic anti-inflammatory properties through the modulation of these enzymatic pathways.

Modulation of Cytokine and Chemokine Production

Detailed studies on the direct influence of this compound on the production of cytokines and chemokines are not found in the current body of scientific literature. The patent that mentions this compound is focused on developing immunomodulators that could affect chemotaxis, a process driven by chemokines like CCL19 and CCL21, which are ligands for the CCR7 receptor. google.com This suggests that the downstream products synthesized from this compound may be designed to modulate these signaling pathways, but there is no evidence to suggest that the initial compound has this activity itself.

Cellular Pathway Investigations (e.g., NF-κB)

Investigations into the effects of this compound on specific cellular signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, have not been reported. The NF-κB pathway is a critical regulator of the inflammatory response, and its modulation is a common target for anti-inflammatory drug development. The context of its use in synthesizing immunomodulators for autoimmune diseases points to the possibility that its derivatives might interact with such pathways, but direct evidence for this compound is absent.

Enzyme Inhibition and Receptor Binding Studies for this compound

Specific Enzyme Inhibition Kinetics and Mechanism (e.g., acetylcholinesterase, monoamine oxidase)

There are no available studies that report on the specific enzyme inhibition kinetics or mechanisms of this compound against enzymes such as acetylcholinesterase or monoamine oxidase. The patent literature does indicate its use in synthesizing compounds that may inhibit Coagulation Factor XIIa, which plays a role in inflammation. google.com However, this inhibitory action is attributed to the final, more complex molecules, and not to this compound itself.

Receptor Ligand Binding Assays and Affinity Determination

No data from receptor ligand binding assays for this compound are publicly available. Consequently, its affinity for any specific biological receptors has not been determined. The development of immunomodulators from this compound, as mentioned in patent literature, is aimed at processes involving chemokine receptors like CCR7, but direct binding studies on the parent compound have not been published. google.com

Antiviral Activity Profiling (if applicable)

Currently, there is no scientific literature available that has investigated or reported on the antiviral activity of this compound. Therefore, its profile in this therapeutic area remains uncharacterized.

Antiparasitic Activity (e.g., Antimalarial, Antitrypanosomal, Antileishmanial)

There are no available research findings on the potential antiparasitic effects of this compound. While the quinoline core is a well-known pharmacophore in many antiparasitic drugs, the specific activity of this derivative has not been reported.

In Vivo Pharmacological Models for Efficacy Assessment (Animal Studies Only)

Disease Models (e.g., infection models, neurological models)

No in vivo studies using animal models to assess the efficacy of this compound in any disease state have been documented in the scientific literature.

Biodistribution and Metabolism in Animal Tissues

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal tissues is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 6 Methylquinoline 4 Carboxylate Analogs

Design Principles for Methyl 6-methylquinoline-4-carboxylate Derivatives

The design of new derivatives of this compound is guided by established medicinal chemistry principles, including computational modeling and combinatorial synthesis to explore a wide chemical space efficiently.

Rational Design Based on Computational Predictions

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in the rational design of novel this compound analogs. These in silico techniques allow for the prediction of biological activity and the elucidation of binding modes with therapeutic targets, thereby guiding the synthesis of more potent and selective compounds.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For quinoline (B57606) derivatives, these models have been successfully employed to predict inhibitory activity against various targets, including cancer-related proteins like P-glycoprotein and viral replication. nih.govresearchgate.net For instance, a QSAR study on 4-quinoline carboxylic acid derivatives as inhibitors of vesicular stomatitis virus replication revealed a strong correlation, with a squared correlation coefficient (r²) of 0.913 for the training set and 0.889 for the test set, indicating the high predictive power of the model. researchgate.net Such models can help in prioritizing the synthesis of this compound analogs with desired electronic and steric features for enhanced activity.

Molecular docking simulations provide insights into the binding interactions between a ligand and its target protein at the atomic level. For example, docking studies of quinoline derivatives with DNA gyrase have shown minimum binding energies ranging from -6.0 to -7.33 kcal/mol, suggesting a potential mechanism of antibacterial action. researchgate.net In the context of this compound, docking could be used to predict how modifications to the quinoline ring or the ester group would affect binding to a specific enzyme or receptor active site.

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry offers a powerful platform for the rapid synthesis of large libraries of related compounds, which is essential for systematic SAR exploration. Solid-phase and solution-phase parallel synthesis are common techniques used to generate diverse sets of quinoline derivatives. nih.govacs.org

For instance, a solid-phase synthesis protocol has been developed for N-biphenylyl quinoline carboxamides, where a 4-bromo-2-nitrobenzoic acid was attached to a Wang resin, followed by reduction and acylation with quinoline-2- or quinoline-6-carbonyl chloride. nih.gov This approach allows for the introduction of a wide variety of substituents on the biphenyl (B1667301) ring through Suzuki coupling, leading to a library of analogs for screening. A similar strategy could be adapted for this compound to explore a wide range of substituents on different parts of the molecule.

Virtual screening of quinoline-based libraries against therapeutic targets is another efficient strategy. A study reported the virtual screening of a library of over one hundred quinoline drugs against SARS-CoV-2 targets, identifying potential inhibitors of viral entry and replication. nih.gov This highlights the potential of screening large, diverse libraries of this compound analogs to identify novel bioactive compounds.

Systematic Chemical Modification Strategies and Their Impact on Activity/Properties

The biological activity and physicochemical properties of this compound can be finely tuned through systematic chemical modifications at various positions of the molecule.

Substituent Effects on the Quinoline Ring System

The nature and position of substituents on the quinoline ring play a crucial role in determining the biological activity of its derivatives. The methyl group at the 6-position of the parent compound is a key feature, and its influence, along with other substituents, has been a subject of SAR studies.

Research on quinoline derivatives has shown that the introduction of different groups on the benzene (B151609) portion of the quinoline ring can significantly modulate their anticancer and antiviral activities. For example, in a series of 2-arylquinolines, C-6 substituted derivatives displayed compelling selective anticancer properties. elsevierpure.com The presence of a methyl group at the C-6 position of chromone-linked quinoline derivatives was found to result in significantly higher acetylcholinesterase/butyrylcholinesterase inhibitory activity compared to a methoxy (B1213986) group at the same position. nih.gov

The electronic properties of the substituents are also critical. While both electron-donating and electron-withdrawing groups can be beneficial depending on the target, a detailed analysis is necessary for each case. For instance, in a study of substituted quinolines as anti-breast cancer agents, the presence of a methoxy group at the 6-position was a common feature among the active compounds. austinpublishinggroup.com

Below is a table summarizing the effect of various substituents on the quinoline ring from different studies, which can be extrapolated to hypothesize the impact on this compound analogs.

Compound Series Position of Substitution Substituent Observed Effect on Activity/Property Reference
Chromone-linked quinolines6MethylHigher AChE/BChE inhibitory activity compared to methoxy nih.gov
2-Arylquinolines6VariousDisplayed selective anticancer properties elsevierpure.com
8-Amino-5-(aryloxy)-quinolines6MethoxyPresent in active anti-breast cancer compounds austinpublishinggroup.com
Quinoline-4-carboxylic acid analogs6FluoroPotent antiviral activity (in combination with other substitutions) nih.gov

Modifications at the Ester Moiety and Their Consequences

The ester group at the 4-position of this compound is a key site for modification to influence the compound's pharmacokinetic and pharmacodynamic properties. Hydrolysis of the ester to the corresponding carboxylic acid is a common metabolic pathway, and this conversion can have a profound impact on activity.

In many cases, the carboxylic acid form is the active species, particularly for targets that have a binding pocket accommodating a negatively charged group. For example, in the case of quinoline-4-carboxylic acid inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate group forms crucial interactions with the enzyme's active site. nih.gov However, the ester form can act as a prodrug, improving membrane permeability and cellular uptake, after which it is hydrolyzed intracellularly to the active carboxylic acid.

Conversely, converting the carboxylic acid to an ester or amide can sometimes lead to more stable compounds with different activity profiles. For instance, in a series of ABCG2 modulators, replacement of a labile benzanilide (B160483) group with a more stable biphenyl system was successful, but the ester group in the new series was prone to hydrolysis, leading to the inactive carboxylic acid. nih.gov

The following table illustrates the consequences of modifying the carboxylate/ester group in quinoline derivatives.

Parent Compound Modification Resulting Moiety Consequence Reference
Quinoline-4-carboxylic acidEsterificationMethyl EsterCan act as a prodrug, improving permeability nih.gov
Quinoline-4-carboxylic acidAmidationSubstituted AmideCan alter binding and activity profile austinpublishinggroup.com
Benzanilide-based ABCG2 modulator with esterHydrolysisCarboxylic AcidInactivation of the compound nih.gov

Isosteric Replacements and Bioisosteric Design

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar steric and electronic properties, but potentially improved metabolic stability, toxicity profile, or target affinity.

In the context of the quinoline ring system, nitrogen atoms can be introduced to create bioisosteric scaffolds like quinazoline (B50416) or other condensed heterocyclic systems. For example, the replacement of a carbon with a sulfur atom in quinazoline derivatives has been explored to develop novel anti-inflammatory agents. nih.gov

For the carboxylic acid moiety at the 4-position, a variety of bioisosteres have been investigated. These include tetrazoles, sulfonamides, and other acidic heterocycles. drughunter.com Tetrazoles, for instance, are common carboxylic acid bioisosteres that often exhibit similar acidity but can offer improved metabolic stability and different binding interactions. The choice of a bioisostere depends on the specific therapeutic target and the desired physicochemical properties. The replacement of a carboxylic acid with a bioisostere can significantly impact a compound's lipophilicity and membrane permeability. semanticscholar.org

A hypothetical application of bioisosteric replacement for this compound could involve replacing the ester group with a tetrazole to potentially enhance metabolic stability while maintaining the necessary acidic character for biological activity.

The table below provides examples of bioisosteric replacements for key functional groups found in quinoline derivatives.

Original Moiety Bioisosteric Replacement Potential Advantage Reference
Carboxylic AcidTetrazoleImproved metabolic stability, similar acidity drughunter.com
Carboxylic AcidSulfonamideAltered acidity, potential for different interactions drughunter.com
BenzanilideBiphenylIncreased metabolic stability nih.gov
QuinolineQuinazolineModified electronic properties and binding nih.gov

SAR Elucidation for Specific Biological Targets of this compound Derivatives

The biological activity of a compound is intrinsically linked to its chemical structure. For derivatives of this compound, understanding these relationships is paramount for the rational design of potent and selective modulators of biological targets.

In the absence of a known 3D structure of a biological target, ligand-based drug design strategies are invaluable. Pharmacophore modeling, a cornerstone of this approach, involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active this compound analogs, a pharmacophore model could be generated. This model would typically highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For instance, a hypothetical pharmacophore model for a series of this compound derivatives with activity against a particular kinase might include:

An aromatic ring feature corresponding to the quinoline core.

A hydrogen bond acceptor feature from the carboxylate oxygen.

A hydrophobic feature associated with the 6-methyl group.

This model would then serve as a 3D query to screen virtual libraries for new, structurally diverse compounds with a high probability of being active.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of newly designed analogs and guiding their optimization.

In a QSAR study of this compound derivatives, a range of molecular descriptors would be calculated for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that relates these descriptors to the observed biological activity.

For example, a QSAR study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents revealed that van der Waals volume, electron density, and electronegativity were pivotal for their activity. nih.gov It was found that electron-donating groups like methyl at certain positions could decrease activity, while electron-withdrawing groups like chloro and bromo increased it. nih.gov A similar approach for this compound analogs could yield a predictive model to guide the synthesis of more potent compounds.

A hypothetical QSAR model might take the form of the following equation:

pIC50 = c0 + c1logP + c2LUMO + c3*MR

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient, LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity. The coefficients (c0, c1, c2, c3) would be determined by the statistical analysis.

DescriptorRole in Activity Prediction
logP Represents the hydrophobicity of the molecule, influencing its ability to cross cell membranes.
LUMO The energy of the Lowest Unoccupied Molecular Orbital, which can be related to the molecule's ability to accept electrons in interactions with the target.
Molar Refractivity (MR) A measure of the molecule's volume and polarizability, indicating potential steric interactions with the binding site.

When the three-dimensional structure of the biological target is available, for instance through X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. This approach involves docking candidate ligands into the binding site of the target protein to predict their binding orientation and affinity.

For this compound analogs, if the target were, for example, a specific enzyme, SBDD could be employed to design derivatives that form optimal interactions with the active site. For instance, the quinoline nitrogen might act as a hydrogen bond acceptor, while the 6-methyl group could fit into a hydrophobic pocket. The carboxylate group could be modified to form salt bridges with positively charged amino acid residues.

A study on BET bromodomain inhibitors utilized this approach, where the modification of a core structure with different substituents was guided by their fit into the WPF hydrophobic pocket of the BRD4 protein. acs.org This led to the design of compounds with significantly improved binding affinities. acs.org

Structural ModificationRationale based on SBDD
Substitution at position 2 To explore interactions with a specific sub-pocket of the binding site.
Ester to Amide Conversion To introduce a hydrogen bond donor and alter the electronic profile.
Variation of the 6-substituent To probe the size and nature of a hydrophobic pocket.

SPR Studies for Material Science and Analytical Applications of this compound Analogs

Beyond their biological potential, quinoline derivatives are of interest in material science and analytical chemistry due to their unique optical and electrochemical properties. Structure-Property Relationship (SPR) studies aim to understand how modifications to the this compound scaffold can tune these properties for specific applications.

The extended π-system of the quinoline ring endows these molecules with inherent fluorescence. The absorption and emission wavelengths, as well as the fluorescence quantum yield, can be systematically altered by chemical modifications.

Introducing electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -NO2, -CN) at various positions on the quinoline ring can significantly shift the absorption and emission maxima. For instance, extending the conjugation of the π-system by adding further aromatic rings would likely lead to a bathochromic (red) shift in both absorption and emission. The nature and position of substituents can also influence the quantum yield by affecting the rates of non-radiative decay pathways.

Substituent at C2Expected Effect on Absorption Maxima (λmax)Expected Effect on Fluorescence Quantum Yield (ΦF)
-H (unsubstituted) Baseline λmaxModerate ΦF
-NH2 (electron-donating) Red-shiftPotential increase
-NO2 (electron-withdrawing) Blue-shift or Red-shift depending on positionPotential decrease (quenching)
-Phenyl (extended conjugation) Significant red-shiftVariable, depends on planarity

The electrochemical behavior of this compound analogs, specifically their oxidation and reduction potentials, can also be modulated through structural changes. These properties are critical for applications such as organic light-emitting diodes (OLEDs), sensors, and redox-active materials.

The introduction of electron-donating groups generally lowers the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups make the molecule more susceptible to reduction by lowering its reduction potential. These modifications directly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). QSAR studies on dequalinium (B1207927) analogues, which contain a quinoline ring, have shown a correlation between blocking potency and the energy of the LUMO (ELUMO). nih.gov

Substituent at C7Effect on HOMO EnergyEffect on LUMO EnergyExpected Change in Redox Potential
-H (unsubstituted) BaselineBaselineBaseline
-OCH3 (electron-donating) IncreaseMinor changeLower oxidation potential
-CF3 (electron-withdrawing) DecreaseDecreaseHigher oxidation potential, lower reduction potential

By systematically exploring these SAR and SPR principles, researchers can rationally design novel this compound analogs with tailored biological activities and physicochemical properties for a wide array of applications.

Enhancing Thermal and Chemical Stability through Derivatization

The stability of quinoline derivatives is a critical parameter, influencing their shelf-life, processing conditions, and in vivo performance. Derivatization of the core structure of this compound offers a powerful strategy to modulate these properties. The introduction of specific functional groups can significantly impact both thermal and chemical robustness through a combination of electronic and steric effects.

Thermal Stability:

The thermal stability of quinoline compounds is often assessed by techniques such as thermogravimetric analysis (TGA), which determines the temperature at which a compound begins to decompose. Research on substituted quinolines suggests that the nature and position of substituents play a pivotal role in their thermal behavior. For instance, the introduction of strong electron-withdrawing groups at the 6-position of the quinoline ring has been shown to enhance the physical stability of the molecule. researchgate.net This stabilization can be attributed to the increased intermolecular interactions arising from the electronic delocalization within the π-system of the aromatic ring. researchgate.net

Illustrative Data on Thermal Stability of Quinoline Analogs:

Compound/AnalogSubstituent(s)Observed Thermal Decomposition TrendRationale
QuinolineNoneBaseline-
6-Nitroquinoline-NO₂ (electron-withdrawing)Increased stabilityEnhanced intermolecular interactions and resonance stabilization. researchgate.net
6-Aminoquinoline-NH₂ (electron-donating)Decreased stabilityAltered electronic distribution, potentially weakening certain bonds.
2,4-Dichloro-8-methylquinoline-Cl (electron-withdrawing), -CH₃ (electron-donating)Increased stabilityThe strong inductive effect of chlorine atoms outweighs the effect of the methyl group, leading to overall stabilization.

Chemical Stability:

The chemical stability of this compound, particularly the hydrolytic stability of the ester group, is crucial for its application in various environments. The rate of hydrolysis of the ester can be significantly influenced by the electronic nature of the substituents on the quinoline ring.

Studies on the hydrolysis of quinoline-boranes have demonstrated that substituents at the 3-, 4-, and 6-positions exert their influence primarily through electronic induction. In the case of this compound, the electron-donating methyl group at the 6-position would be expected to slightly decrease the rate of acid-catalyzed hydrolysis by destabilizing the positively charged transition state. Conversely, in base-catalyzed hydrolysis, the methyl group would slightly increase the rate by stabilizing the partial positive charge on the carbonyl carbon.

Furthermore, steric hindrance around the ester group can play a significant role in its hydrolytic stability. researchgate.net Replacing the methyl group of the ester with a bulkier alkyl group, such as a tert-butyl group, would sterically shield the carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions, thereby increasing its hydrolytic stability.

Illustrative Data on Hydrolytic Stability of Ester Analogs:

Ester AnalogAlcohol MoietyExpected Relative Rate of HydrolysisRationale
Methyl quinoline-4-carboxylate (B1235159)Methanol (B129727)Baseline-
Ethyl quinoline-4-carboxylateEthanolSlightly slowerMinor increase in steric hindrance.
Isopropyl quinoline-4-carboxylateIsopropanolModerately slowerIncreased steric hindrance.
tert-Butyl quinoline-4-carboxylatetert-ButanolSignificantly slowerSubstantial steric shielding of the carbonyl group. researchgate.net

Relationship Between Molecular Structure and Self-Assembly Behavior

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded aggregates is a key principle in supramolecular chemistry and materials science. The self-assembly of this compound analogs is governed by a delicate interplay of intermolecular forces, including π-π stacking, hydrogen bonding, and van der Waals interactions. The specific arrangement of these molecules in the solid state or in solution can lead to the formation of diverse supramolecular architectures with unique properties.

The planar aromatic nature of the quinoline ring makes it highly conducive to π-π stacking interactions. nih.gov The presence and position of substituents can significantly modulate the strength and geometry of these interactions. The methyl group at the 6-position of this compound can influence stacking by affecting the electronic distribution and steric profile of the quinoline ring. Studies on pyrimidines have shown that a methyl group in the 5-position increases molecular polarizability, thereby enhancing base stacking. nih.gov A similar effect could be anticipated for the 6-methyl group in the quinoline system.

The ester functionality at the 4-position introduces a polar component to the molecule, capable of participating in dipole-dipole interactions and potentially acting as a hydrogen bond acceptor. Derivatization of this ester group can profoundly alter the self-assembly behavior. For instance, conversion of the ester to an amide would introduce a hydrogen bond donor (N-H), leading to the formation of strong and directional hydrogen-bonded networks, which could drive the formation of one-dimensional tapes or two-dimensional sheets.

A study on a different quinoline derivative demonstrated its ability to act as a gelator, forming stable organogels in various solvents. rsc.org This self-assembly into a fibrous network was driven by a combination of intermolecular forces, leading to different surface wettabilities of the resulting structures. rsc.org This highlights how subtle changes in molecular structure can lead to dramatic differences in macroscopic properties arising from self-assembly.

Illustrative Data on Self-Assembly of Quinoline Analogs:

Analog StructureKey Intermolecular InteractionsResulting Supramolecular Structure
This compoundπ-π stacking, dipole-dipole interactionsLikely to form stacked columnar or herringbone structures in the solid state.
6-Methylquinoline-4-carboxylic acidHydrogen bonding (COOH dimer), π-π stackingFormation of hydrogen-bonded dimers which then stack into larger assemblies.
N-Alkyl-6-methylquinoline-4-carboxamideHydrogen bonding (N-H···O=C), π-π stackingPotential for one-dimensional hydrogen-bonded chains or tapes.
6-Methylquinoline-4-carboxylate with long alkyl chain estervan der Waals interactions, π-π stackingMay exhibit liquid crystalline behavior due to the combination of rigid aromatic core and flexible alkyl chains.

Advanced Applications of Methyl 6 Methylquinoline 4 Carboxylate Beyond Biological Contexts

Catalysis and Organocatalysis Utilizing Methyl 6-methylquinoline-4-carboxylate and its Derivatives

The nitrogen atom in the quinoline (B57606) ring and the potential for introducing chirality make quinoline derivatives versatile platforms for the development of novel catalysts. While research on this compound itself is limited, the broader class of quinoline-containing molecules has seen significant exploration in catalysis.

The development of chiral ligands for transition metal-catalyzed asymmetric synthesis is a cornerstone of modern organic chemistry. Quinoline motifs are frequently incorporated into ligand structures due to their steric and electronic properties, as well as their ability to coordinate with metal centers. researchgate.netacs.org The nitrogen atom of the quinoline ring can act as a binding site for a transition metal, and by introducing chiral substituents, enantioselective transformations can be achieved.

Derivatives of this compound could serve as precursors to a variety of chiral ligands. For instance, the carboxylate group could be converted to an amide or an alcohol, which could then be further functionalized to introduce chiral auxiliaries. These modified quinoline derivatives could then be used to create ligands for a range of transition metals, such as ruthenium, iridium, and palladium. researchgate.netsci-hub.se These metal complexes have been shown to be effective in a variety of asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions. acs.orgsci-hub.se The 6-methyl group on the quinoline ring could also play a role in tuning the steric environment around the metal center, potentially influencing the enantioselectivity of the catalyzed reaction.

A number of chiral ligands based on the quinoline framework have been successfully employed in asymmetric catalysis. These include Schiff base type ligands, oxazolinyl-type ligands, and N,N-type ligands, among others. researchgate.netacs.org The synthesis of these ligands often involves the functionalization of the quinoline core, a process for which this compound could be a suitable starting material.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral quinoline derivatives, most notably the cinchona alkaloids like quinine, are among the most important and widely used organocatalysts. nih.govnih.gov These molecules typically possess a quinoline core and a quinuclidine (B89598) moiety, with stereocenters that allow for high levels of enantioselectivity in a variety of reactions. nih.gov

Derivatives of this compound could be envisioned as precursors for new classes of chiral organocatalysts. By introducing chiral functional groups, it may be possible to design molecules that can catalyze reactions through mechanisms analogous to those of the cinchona alkaloids. For example, the nitrogen atom of the quinoline ring can act as a Lewis base, while other functional groups introduced elsewhere on the molecule could provide Brønsted acid or base functionality, leading to bifunctional catalysts. bldpharm.com The development of polymeric organocatalysts based on cinchona alkaloids has also been explored as a means of improving catalyst recyclability. nih.gov A similar approach could potentially be applied to derivatives of this compound.

Currently, there is a lack of specific research in the public domain detailing the use of this compound or its direct derivatives as a primary base or co-catalyst in specific organic reactions. While the quinoline nitrogen is basic, its reactivity in this context has not been extensively explored for this particular compound.

Material Science and Photonics Applications of this compound

The extended π-system and inherent fluorescence of the quinoline ring make it a valuable component in the design of advanced materials for photonic applications.

The quinoline core is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes and chemosensors. These molecules can be designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon binding to a specific analyte. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of a wide range of species, including metal ions and biologically important molecules.

The inherent fluorescence of the quinoline scaffold, combined with the presence of specific functional groups, provides strong Raman activity, UV absorbance, and fluorescence properties. researchgate.net The carboxylic functionality can enhance water solubility, a desirable trait for biological sensing applications. researchgate.net For example, quinoline-based probes have been developed for the detection of copper ions and hypochlorous acid. acs.orgnih.gov In the case of the hypochlorous acid sensor, the probe was designed with a donor-π-acceptor (D–π–A) structure, where the quinolinium acts as the electron acceptor. nih.gov The reaction with the analyte leads to a significant change in the absorption and emission spectra, enabling detection. nih.gov

This compound could serve as a valuable platform for the design of new fluorescent probes. The methyl and carboxylate groups can be chemically modified to introduce recognition elements for specific analytes, and to fine-tune the photophysical properties of the resulting sensor.

Table 1: Examples of Quinoline-Based Fluorescent Probes

Probe TypeAnalyte DetectedPrinciple of DetectionReference
Quinoline-based probeCopper ionsColorimetric and fluorescent enhancement with a bathochromic shift. acs.org
Quinoline-based probe (HQ)Hypochlorous acidOxidation of phenol (B47542) to benzoquinone leads to a red-shift in absorption and fluorescence quenching. nih.gov

The electroluminescent properties of certain organic molecules make them suitable for use in Organic Light-Emitting Diodes (OLEDs). Quinoline derivatives have been investigated for their potential as components in OLEDs, serving as emitting materials, host materials, or as part of the charge transport layers. nih.gov The efficiency and color of the light emitted by an OLED are highly dependent on the molecular structure of the organic components.

Quinoline derivatives can be tailored to exhibit specific photophysical properties, making them versatile candidates for OLED applications. sci-hub.se For instance, they can be used in the emissive layer of OLEDs, where they are responsible for light generation. sci-hub.senih.gov Additionally, their electron-deficient nature can be exploited in the design of electron transport materials. The performance of quinoline derivatives in OLEDs is an active area of research, with ongoing efforts to improve efficiency, stability, and color purity. nih.gov

While specific data for this compound in OLEDs is not available, its quinoline core suggests that its derivatives could be explored for such applications. The substitution pattern on the quinoline ring can significantly influence the HOMO and LUMO energy levels, which are critical parameters for designing efficient OLED materials. nih.gov

Table 2: Examples of Quinoline Derivatives in Photovoltaics and OLEDs

Compound/Derivative ClassApplicationPerformance Metric/RoleReference
4-carboxy-2-(2′-pyridyl) quinolineDye-sensitized solar cellEnergy conversion efficiency of 4.6% nih.gov
cis-[Ru(H2dcpq)2(NCS)2]Dye-sensitized solar cellEnergy conversion efficiency of 4.3% nih.gov
Quinoline derivativesOrganic Light-Emitting Diodes (OLEDs)Used in the emission layer sci-hub.senih.gov
5,7-dibromo-8-hydroxyquinolineOrganic Light-Emitting Diode (OLED)Used as a fluorescent material sci-hub.se

Photochromic and Thermochromic Materials

While direct studies on the photochromic and thermochromic properties of this compound are not extensively documented in publicly available research, the inherent characteristics of the quinoline scaffold suggest a potential for such applications. Quinoline derivatives are known for their robust photophysical properties and thermal stability. longdom.orgnih.govthegoodscentscompany.com The electronic structure of the quinoline ring system, with its delocalized π-electrons, is fundamental to its interaction with light.

Thermochromism in organic compounds often arises from temperature-induced changes in molecular conformation or aggregation state, which in turn alters the electronic absorption spectrum. For a molecule like this compound, temperature variations could potentially influence the planarity of the quinoline ring system or lead to different solid-state packing arrangements, thereby causing a color change.

Photochromism involves the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. The quinoline core, being a photoactive moiety, could theoretically be integrated into larger molecular systems where photo-induced isomerization, cyclization, or other photochemical reactions could lead to a color change. The methyl and carboxylate substituents on the quinoline ring could be chemically modified to enhance these properties or to link the molecule to a polymer backbone for the creation of functional materials. Further research is required to explore and characterize the potential photochromic and thermochromic behavior of this compound.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) involving this compound

This compound is a prime candidate for use as a ligand in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). This is due to the presence of two key functional groups: the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group. Both of these can act as coordination sites for metal ions.

The quinoline moiety, and specifically the nitrogen atom, is a well-established coordinating agent in the formation of metal complexes. For instance, the related compound 6-methylquinoline (B44275) has been successfully used in the synthesis of a one-dimensional copper cyanide MOF. epstem.net In this structure, the 6-methylquinoline ligands coordinate to the copper ions, demonstrating the ability of the quinoline nitrogen to participate in the formation of extended coordination networks. epstem.net

Furthermore, carboxylate groups are one of the most widely used functionalities in the design of MOFs. researchgate.net They can coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to a rich variety of network topologies and dimensionalities. A notable example is the synthesis of a luminescent Zr(IV)-based MOF using quinoline-2,6-dicarboxylic acid as the organic linker. rsc.org This highlights the effective use of a quinoline structure bearing carboxylate groups in the generation of functional MOFs. The construction of quinoline-4-carboxylic ester linked covalent organic frameworks (COFs) has also been demonstrated, showcasing the versatility of this structural motif. researchgate.netrsc.org

Given these precedents, this compound can be envisioned as a versatile ligand. The nitrogen atom can coordinate to a metal center, while the carboxylate group, potentially after hydrolysis to the corresponding carboxylic acid, can bind to another metal center, acting as a bridge to form multidimensional frameworks. The methyl group at the 6-position can also influence the resulting structure and porosity of the MOF due to steric effects. The combination of a quinoline and a carboxylate functionality within a single molecule offers the potential to create novel MOFs with tailored properties for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

Solar Cell Applications (Organic Photovoltaics)

Quinoline derivatives are emerging as a promising class of materials for applications in third-generation photovoltaics, particularly in dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov The optoelectronic properties of quinoline-based compounds can be finely tuned through chemical modification, making them adaptable for various roles within a solar cell architecture. nih.gov

In the context of DSSCs, organic dyes play a crucial role as sensitizers, absorbing light and injecting electrons into a semiconductor material like titanium dioxide (TiO2). The efficiency of this process is highly dependent on the electronic structure of the dye. Theoretical studies on various quinoline derivatives have shown that their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be engineered to facilitate efficient electron injection and dye regeneration. nih.govnih.govresearchgate.net For instance, quinoline-based dyes with a donor-π-acceptor (D-π-A) structure have been designed and investigated, showing promising light-harvesting efficiencies. researchgate.netresearchgate.net

This compound possesses the core quinoline structure that is beneficial for these applications. The quinoline ring can act as a π-bridge, and the molecule can be further functionalized to incorporate electron-donating and -accepting groups to create a D-π-A architecture. The carboxylate group is particularly significant as it can serve as an anchoring group to bind the dye molecule to the TiO2 surface, which is a critical requirement for effective electron transfer. The methyl group can also influence the solubility and film-forming properties of the dye. While direct application of this compound in solar cells has not been extensively reported, its structural features make it a valuable precursor or a model compound for the design of new and more efficient organic photosensitizers for DSSCs and other organic photovoltaic devices. nih.govresearchgate.netmdpi.com

Analytical Chemistry Applications of this compound

As a Reference Standard in Chromatographic Separations

In analytical chemistry, the availability of pure and stable reference standards is crucial for the accurate identification and quantification of analytes. This compound, as a distinct and stable chemical entity, has the potential to serve as a reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The analysis of quinoline derivatives is relevant in various fields, including environmental monitoring and the quality control of industrial products. researchgate.net Studies have been conducted to understand the chromatographic retention behavior of different quinoline derivatives, which is influenced by their structural and physicochemical properties. nih.govresearchgate.net For a method to be reliable, it requires calibration with a well-characterized standard.

This compound, with its specific retention time under defined chromatographic conditions, could be used to:

Qualitatively identify its presence in a complex mixture by comparing the retention time of the peak in the sample to that of the pure standard.

Quantitatively determine its concentration in a sample by creating a calibration curve from known concentrations of the standard.

Serve as an internal standard for the quantification of other related quinoline derivatives, provided it is not present in the original sample.

The purity and stability of synthesized this compound would be paramount for its use as a reliable reference standard.

Derivatization Agent for Enhanced Spectroscopic Analysis of Other Compounds

The functional groups present in this compound, specifically the carboxylate group, allow for its potential use as a derivatization agent. Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic separation of analytes that lack a strong chromophore or fluorophore. researchgate.net

A highly relevant example is the use of a similar compound, 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), as a pre-column derivatization reagent for the analysis of aliphatic amines by HPLC with fluorescence detection. sigmaaldrich.com In this application, the carboxylic acid is first activated to an N-hydroxysuccinimide ester, which then readily reacts with primary amines to form a stable, highly fluorescent derivative.

Similarly, the carboxylate group of this compound could be activated (e.g., by conversion to an acid chloride or an active ester) to react with nucleophilic functional groups such as amines and alcohols. This would covalently attach the highly fluorescent quinoline moiety to the target analyte. The benefits of such a derivatization strategy would include:

Enhanced sensitivity: The strong fluorescence of the quinoline ring would allow for the detection of very low concentrations of the derivatized analyte.

Improved selectivity: Detection can be performed at the specific excitation and emission wavelengths of the quinoline fluorophore, reducing interference from other compounds in the sample matrix.

Modified chromatographic behavior: The derivatization alters the polarity and size of the analyte, which can lead to better separation from other components in the sample.

A study on 1,3-oxazinoquinoline-4-one-based derivatization reagents has also shown the utility of the quinoline scaffold in creating reagents for the differentiation of various types of amines. nih.gov This further supports the potential of appropriately modified this compound in this area of analytical chemistry.

Development of Chemo-sensors for Environmental or Biological Monitoring

The quinoline scaffold is a well-known fluorophore and its derivatives have been extensively investigated for the development of chemosensors for the detection of various analytes, including metal ions and anions. epstem.netasianpubs.orgnih.govresearchgate.netacs.orgnih.gov These sensors often operate on the principle of a change in fluorescence intensity or a colorimetric shift upon binding of the target analyte.

This compound possesses the necessary components to act as a chemosensor or as a building block for more complex sensor molecules. The quinoline nitrogen and the carboxylate oxygens can act as a binding site for metal ions. The coordination of a metal ion to these atoms can significantly alter the electronic properties of the quinoline ring system, leading to a change in its fluorescence emission. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a common mechanism for "turn-on" fluorescent sensors. nih.gov

Conversely, the binding of certain metal ions can lead to fluorescence quenching through mechanisms such as electron or energy transfer. For example, a Zr(IV)-based MOF containing quinoline-2,6-dicarboxylic acid has been shown to be an effective sensor for Fe(III) ions and 4-nitrophenol (B140041) through fluorescence quenching. rsc.org

The potential of this compound as a chemosensor is summarized in the table below, based on the behavior of related quinoline-based sensors:

AnalytePotential Sensing MechanismReference for Related Compounds
Metal Ions (e.g., Zn²⁺, Al³⁺, Fe²⁺, Fe³⁺, Cu²⁺)Chelation-Enhanced Fluorescence (CHEF) or Fluorescence Quenching asianpubs.orgnih.govresearchgate.netacs.org
Anions (e.g., F⁻, CN⁻)Hydrogen bonding or other interactions leading to a colorimetric or fluorescent response nih.gov
Nitroaromatic CompoundsFluorescence quenching through electron transfer rsc.org

The selectivity and sensitivity of a chemosensor based on this compound could be tuned by further chemical modification. The development of such sensors is a vibrant area of research with significant potential for applications in environmental monitoring, industrial process control, and biomedical diagnostics. rsc.orgrsc.org

Future Research Directions and Unexplored Avenues for Methyl 6 Methylquinoline 4 Carboxylate

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the widespread investigation and application of Methyl 6-methylquinoline-4-carboxylate. While classical methods like the Doebner-von Miller or Conrad-Limpach reactions provide fundamental access to the quinoline (B57606) core, future efforts must focus on more sophisticated and environmentally benign strategies. nih.govnih.gov

Direct carbon-hydrogen (C-H) functionalization has emerged as a powerful tool in modern organic synthesis, offering an atom- and step-economical approach to modifying complex molecules. nih.gov For this compound, this strategy presents a significant opportunity to create a diverse library of analogues.

Future research should focus on the regioselective C-H functionalization of both the pyridine (B92270) and benzene (B151609) rings of the quinoline nucleus. nih.gov Transition-metal catalysis, utilizing elements like rhodium, palladium, or iron, has shown great promise in activating specific C-H bonds on the quinoline scaffold. nih.govrsc.org For instance, developing catalytic systems that can selectively introduce alkyl, aryl, or other functional groups at positions C-2, C-8, or on the carbocyclic ring would bypass the need for pre-functionalized starting materials, streamlining the synthesis of novel derivatives. nih.govrsc.org The use of quinoline N-oxides as intermediates could also facilitate selective functionalization at positions that are otherwise difficult to access. nih.govrsc.org

Table 1: Potential C-H Functionalization Reactions for this compound

Reaction Type Catalyst/Reagent Example Target Position Potential Outcome
Alkenylation FeSO₄ C-2 Introduction of vinyl groups for further modification. rsc.org
Allylation Rhodium(III) catalyst C-8 Creation of chiral centers and complex side chains. rsc.org
Amidation Cobalt catalyst C-8 Synthesis of potential bioactive amides. rsc.org

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. northumbria.ac.uk The use of enzymes can facilitate reactions under mild conditions, often with high stereo- and regioselectivity, which is a significant advantage in pharmaceutical manufacturing. acs.org

Future research could explore the use of enzymes for the synthesis of this compound precursors or for its direct modification. For example, monoamine oxidase (MAO-N) enzymes have been successfully used for the aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. northumbria.ac.ukacs.org This enzymatic approach could be adapted for the final step in the synthesis of this compound, providing a more sustainable manufacturing process. Additionally, enzymes like horseradish peroxidase (HRP) have been employed in chemo-enzymatic sequences to construct quinolone frameworks, highlighting the potential for biocatalysts to create complex heterocyclic systems. northumbria.ac.ukacs.org Another avenue involves the use of enzymes in Friedländer-type condensation reactions to form the quinoline ring system under mild conditions. researchgate.net

Discovery of New Biological Targets and Disease Indications

The quinoline core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. nih.govnih.gov While the specific biological profile of this compound is not yet extensively characterized, its structure suggests significant therapeutic potential waiting to be uncovered.

Drug repurposing, or finding new uses for existing compounds, is a time- and cost-effective strategy in pharmaceutical research. Given the broad bioactivity of the quinoline class, this compound is a prime candidate for screening against a wide array of diseases.

Future studies should investigate its efficacy in areas beyond the traditionally associated activities of quinolines. For example, many quinoline-based molecules are inhibitors of protein kinases such as c-Met, VEGFR, and mTOR, which are implicated in various cancers. nih.gov It would be valuable to assess the inhibitory activity of this compound against these and other kinase targets. Furthermore, quinoline derivatives have been investigated as β-glucuronidase and α-glucosidase inhibitors, suggesting potential applications in metabolic disorders. arabjchem.org A systematic evaluation of this compound against a panel of enzymes and receptors could reveal unexpected therapeutic opportunities.

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against specific biological targets. nih.gov This technology will be instrumental in elucidating the bioactivity of this compound and its derivatives.

An HTS campaign could be designed to screen a library of compounds derived from this compound against a diverse set of biological targets, including G-protein coupled receptors, ion channels, and nuclear receptors. Such screens have successfully identified novel inhibitors from quinoline scaffolds for targets like mTOR. nih.gov The data generated from HTS can not only identify new lead compounds but also provide valuable structure-activity relationship (SAR) information to guide further optimization. nih.gov

Integration into Hybrid and Multifunctional Materials

The applications of quinoline derivatives extend beyond medicine into the realm of materials science. mdpi.com Their unique electronic and photophysical properties make them attractive components for the development of smart materials, sensors, and dyes. nih.govarabjchem.org

Future research should explore the incorporation of this compound into larger, multifunctional systems. Its rigid, aromatic structure and the presence of functional groups (ester and methyl) provide handles for polymerization or covalent attachment to other molecular entities or surfaces. This could lead to the development of:

Organic Light-Emitting Diodes (OLEDs): Quinolines are used as ligands in organometallic complexes that form the emissive layer in OLEDs.

Chemical Sensors: The quinoline nitrogen can coordinate with metal ions, and changes in fluorescence upon binding can be used for sensing applications. arabjchem.org

Catalysts: The quinoline motif itself can act as a ligand in organometallic catalysis. nih.gov

By integrating this compound into polymers or hybrid organic-inorganic materials, it may be possible to create novel materials with tailored optical, electronic, or catalytic properties.

Nanomaterial Conjugates and Applications

Currently, there is no available research on the conjugation of this compound with nanomaterials. The exploration of such conjugates would be a novel research avenue. Hypothetically, the quinoline moiety could be attached to various nanoparticles, such as gold, silver, or magnetic nanoparticles, to create new functional materials. Research on other quinoline derivatives has shown that nanomaterial-based approaches can enhance catalytic activity and improve reaction yields in synthesis. researchgate.netnih.gov Future work on this compound could investigate similar strategies to develop new catalysts or targeted delivery systems.

Smart Materials Development

The development of smart materials incorporating this compound is another area devoid of any current research. Smart materials are designed to respond to external stimuli, and the quinoline ring system, with its potential for electronic and structural modifications, could theoretically be integrated into polymers or other matrices to create materials with tunable optical, electronic, or chemical properties. Future research would first need to establish the fundamental photophysical and electronic characteristics of this compound to assess its suitability for such applications.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling of this compound remains an open field. While computational studies have been performed on related quinoline structures to predict their properties and biological activities, no specific models for this compound were found.

Machine Learning and Artificial Intelligence in SAR/SPR Prediction

The application of machine learning (ML) and artificial intelligence (AI) for predicting the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) of this compound has not been undertaken. Such studies would require a dataset of analogues and their measured activities or properties, which does not currently exist for this specific compound. Future efforts in this area would first need to synthesize and test a library of related molecules to generate the necessary data for building predictive ML/AI models.

Multi-scale Modeling for Complex Systems

Multi-scale modeling, which bridges different levels of theory to simulate complex chemical systems, has not been applied to this compound. This powerful computational tool could be used in the future to understand how this molecule might interact with larger biological systems or materials, but this would require foundational experimental data that is not yet available.

Sustainable and Eco-friendly Production Methodologies for Industrial Relevance

While general green chemistry approaches for quinoline synthesis are being developed, there is no specific research on sustainable and eco-friendly production methods for this compound that would be relevant for industrial-scale manufacturing. Future research could focus on developing catalytic, solvent-free, or flow-chemistry-based syntheses to improve the environmental footprint of its production, should a significant application for this compound be discovered.

Multidisciplinary Research Collaborations and Translational Potential

The translational potential of this compound is currently unknown due to the lack of biological or material science studies. Multidisciplinary collaborations would be essential to uncover any potential applications. For instance, collaborations between synthetic chemists, biologists, and material scientists could screen the compound for various activities and properties. The discovery of a potent biological activity or a useful material property would be the first step toward any translational research. For example, some quinoline-4-carboxamide derivatives have been investigated for their antimalarial activity, highlighting a potential, though speculative, area for future investigation for this compound. dundee.ac.uk

Addressing Challenges and Opportunities in Scale-Up and Pre-clinical Development

The transition of a promising chemical entity from laboratory-scale synthesis to industrial production and pre-clinical evaluation is a critical and often challenging phase in drug development. For this compound, a member of the quinoline class of heterocyclic compounds, this journey involves navigating specific hurdles while leveraging inherent opportunities. The quinoline core is a well-established pharmacophore found in numerous approved drugs, which provides a valuable foundation of knowledge for its development. nih.govmdpi.com

A primary challenge in the scale-up of quinoline synthesis, including for derivatives like this compound, lies in the traditional synthetic methods. nih.gov Classical reactions such as the Doebner, Doebner-von Miller, and Pfitzinger syntheses, while foundational, often suffer from drawbacks that are magnified at an industrial scale. nih.govwikipedia.orgwikipedia.org These can include the use of harsh reaction conditions, toxic reagents, and the generation of significant waste streams, which are not only environmentally detrimental but also economically unfavorable. mdpi.comnih.gov For instance, the Doebner reaction, a common method for producing quinoline-4-carboxylic acids, can have variable yields and may require high temperatures and strong acids. wikipedia.orgnih.gov The use of less reactive anilines, potentially including those needed for specific substitution patterns like the 6-methyl group, can further complicate these reactions and lead to lower yields. nih.gov

Modern synthetic methodologies, however, present significant opportunities to overcome these challenges. The development of transition-metal-catalyzed and metal-free reaction protocols offers milder, more efficient, and environmentally benign alternatives. nih.govmdpi.com These advanced methods can provide higher yields and greater functional group tolerance, which is crucial for the synthesis of complex and highly substituted quinolines. mdpi.com Furthermore, the application of green chemistry principles, such as the use of nanocatalysts and aqueous reaction media, is a growing area of research that could significantly improve the sustainability and cost-effectiveness of large-scale production. acs.org

The extensive history of quinoline-based drugs in medicine provides a wealth of data that can guide the pre-clinical evaluation of new derivatives. mdpi.com Understanding the structure-activity relationships (SAR) and structure-toxicity relationships of existing quinoline drugs can help in predicting and addressing potential safety concerns for this compound. For example, the introduction of a methyl group at the 6-position, as seen in the target compound, can influence metabolic pathways and should be a focus of early toxicological studies.

Interactive Data Table: Key Considerations in the Development of this compound

Development Phase Challenges Opportunities Key Research Focus
Scale-Up Synthesis Harsh conditions and low yields of classical methods (e.g., Doebner reaction). nih.govwikipedia.org Use of toxic reagents and generation of waste. mdpi.comnih.govUtilization of modern catalytic methods (transition-metal and metal-free). nih.govmdpi.com Application of green chemistry principles (nanocatalysis, aqueous media). acs.orgOptimization of reaction conditions for efficiency, yield, and sustainability. Development of scalable, cost-effective synthetic routes.
Pre-clinical Development Potential for off-target effects and toxicity. nih.govfrontiersin.org Unfavorable pharmacokinetic properties (solubility, metabolism). frontiersin.orgExtensive knowledge base of quinoline pharmacology and toxicology. mdpi.com Ability to perform early in silico and in vitro ADMET screening. frontiersin.orgThorough characterization of ADMET profile. Structure-activity and structure-toxicity relationship studies.

Q & A

Q. What are the common synthetic routes for Methyl 6-methylquinoline-4-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin derivatives with ketones in an alkaline medium. For example, reacting isatin with methyl acetoacetate under basic conditions (e.g., sodium acetate) can yield quinoline carboxylates . Optimization includes temperature control (typically 70–100°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., triethylamine for acylation steps). Yield improvements often involve iterative adjustment of stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • ¹H NMR : Key signals include the methoxy group (δ ~3.9–4.0 ppm, singlet) and aromatic protons (δ ~6.8–8.5 ppm, multiplet patterns dependent on substitution). Methyl groups on the quinoline ring typically appear as singlets or doublets in δ 2.4–2.6 ppm .
  • IR : Stretching vibrations for ester carbonyl (C=O) appear at ~1700–1750 cm⁻¹, while aromatic C=C bonds show absorption near 1600 cm⁻¹ . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight confirmation .

Q. What are the primary applications of this compound in medicinal chemistry research?

Quinoline derivatives are explored as bioactive scaffolds due to their antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a precursor for metal complexes (e.g., with Cu²⁺ or Zn²⁺) to study antibacterial activity . Its ester group allows further functionalization via hydrolysis to carboxylic acid derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction analysis provides precise bond lengths, angles, and conformation. For example, hydrogen bonding patterns (e.g., C–H⋯π or N–H⋯O interactions) can be identified to explain packing motifs . Software like SHELXL refines crystallographic data, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry . Challenges like twinning or low-resolution data require iterative refinement and validation via R-factor metrics .

Q. What strategies mitigate competing side reactions during the synthesis of this compound analogs?

  • Regioselectivity Control : Electron-donating groups (e.g., methyl) at the 6-position direct electrophilic substitution to specific quinoline sites. Protecting groups (e.g., Boc for amines) prevent unwanted acylation .
  • Byproduct Minimization : Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) isolates target compounds. Monitoring reaction progress via TLC or HPLC reduces over-functionalization .

Q. How do hydrogen bonding and π-π stacking influence the crystallographic packing of this compound?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) . In this compound, C–H⋯O interactions between the ester carbonyl and adjacent aromatic protons stabilize dimer formation, while π-π stacking of quinoline rings facilitates columnar packing along the crystallographic axis . These interactions are critical for predicting solubility and solid-state reactivity .

Methodological Considerations

Q. What computational methods predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial efficacy. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., DNA gyrase), identifying key binding residues . Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP and polar surface area to prioritize analogs for synthesis .

Q. How are metal complexes of this compound synthesized and characterized?

  • Synthesis : Reacting the carboxylate with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water under reflux forms complexes. Stoichiometric ratios (1:1 or 1:2 ligand:metal) are determined via Job’s plot .
  • Characterization : UV-Vis spectroscopy identifies d-d transitions (e.g., λmax ~600 nm for Cu²⁺). Cyclic voltammetry reveals redox behavior, while ESR confirms metal coordination geometry .

Data Contradictions and Validation

Q. How to address discrepancies in reported biological activity of quinoline derivatives?

Variability in MIC (Minimum Inhibitory Concentration) values often arises from assay conditions (e.g., bacterial strain, incubation time). Standardization using CLSI guidelines and triplicate experiments improves reproducibility . Meta-analyses of published data (e.g., PubMed) identify trends, while orthogonal assays (e.g., time-kill curves) validate findings .

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